m-PEG3-NHS ester, or methoxy polyethylene glycol (PEG) with a three-unit spacer and N-hydroxysuccinimide ester functionality, is a specialized chemical compound primarily utilized in bioconjugation applications. It serves as a linker in the synthesis of proteolysis-targeting chimeras, commonly known as PROTACs, which are designed to selectively degrade target proteins within cells. The compound's structure allows it to efficiently conjugate two different ligands: one targeting the protein of interest and the other binding to an E3 ubiquitin ligase, thereby facilitating targeted protein degradation via the ubiquitin-proteasome system .
m-PEG3-NHS ester is classified under polyethylene glycol derivatives, specifically as an amine-reactive reagent. Its primary application lies in biochemistry and molecular biology, particularly in the development of therapeutic agents that utilize the PROTAC mechanism for targeted protein degradation. This compound is commercially available from various suppliers specializing in chemical reagents for research purposes .
The synthesis of m-PEG3-NHS ester involves several key steps:
The entire process requires careful control of reaction conditions to ensure optimal yields, particularly considering factors such as moisture sensitivity and pH levels during the reaction .
The molecular structure of m-PEG3-NHS ester features a polyethylene glycol backbone with three ethylene glycol units (hence "PEG3") linked to an N-hydroxysuccinimide ester group. The general formula can be expressed as follows:
This structure facilitates its reactivity with primary amines, allowing for stable amide bond formation upon conjugation .
m-PEG3-NHS ester primarily undergoes substitution reactions where its NHS ester group reacts with primary amines (-NH). The reaction can be summarized as follows:
This reaction is highly efficient under mild conditions, making m-PEG3-NHS ester a valuable tool for bioconjugation.
The mechanism of action for m-PEG3-NHS ester revolves around its role as a linker in PROTACs:
m-PEG3-NHS ester exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical applications while requiring careful handling during use.
m-PEG3-NHS ester has several significant applications in scientific research:
m-PEG3-NHS ester (CAS 876746-59-7) is a poly(ethylene glycol) (PEG)-based bioconjugation reagent featuring a methyl-capped triethylene glycol chain (mPEG3) terminated by an N-hydroxysuccinimide (NHS) ester. Its molecular formula is C₁₂H₁₉NO₇, with a molecular weight of 289.3 g/mol [1] [8]. The reagent’s structure comprises three key components:
Property | Specification |
---|---|
CAS Number | 876746-59-7 |
Molecular Formula | C₁₂H₁₉NO₇ |
Molecular Weight | 289.3 g/mol |
Reactive Group | NHS ester |
Target Functional Group | Primary amines (-NH₂) |
PEG Spacer Length | 3 ethylene oxide units |
Solubility | High aqueous solubility |
Purity | ≥98% |
The NHS ester undergoes nucleophilic acyl substitution, releasing N-hydroxysuccinimide and forming a stable amide bond with target molecules. This reaction occurs optimally at pH 7–9 and is irreversible under physiological conditions [1] [10]. The short PEG3 spacer balances minimal steric interference with improved solubility, making it ideal for modifying sensitive biomolecules.
The development of PEG-based bioconjugation began in the 1970s with Frank Davis’s pioneering work using cyanuric chloride-activated PEG to modify bovine serum albumin [5] [9]. Early PEG reagents suffered from:
The 1990s saw innovations in discrete PEG reagents like m-PEG3-NHS ester, synthesized through controlled stepwise ethylene oxide addition rather than polymerization. This yielded:
Era | Reagent Type | Limitations | Advances |
---|---|---|---|
1970s–1980s | Cyanuric chloride-PEG | Low reactivity, toxicity | First-generation protein PEGylation |
1990s | PEG-NHS (polydisperse) | Batch variability, heterogeneity | Improved reactivity |
2000s–present | Discrete PEGs (e.g., PEG3) | — | Monodisperse, defined length, high purity |
m-PEG3-NHS ester emerged as part of this shift toward discrete, heterobifunctional PEGs. Its short chain length addressed steric hindrance issues in earlier long-chain PEGs while retaining solubility benefits [3] [9].
m-PEG3-NHS ester bridges critical gaps in bioconjugation chemistry, enabling:
• Solubility Enhancement
The hydrophilic PEG3 spacer significantly increases aqueous solubility of hydrophobic drug molecules or imaging probes, preventing aggregation and improving bioavailability [1] [8] [9]. For example, PEG3-modified paclitaxel derivatives exhibit >10-fold higher solubility than unmodified drugs while retaining cytotoxicity [9].
• Antibody-Drug Conjugate (ADC) Synthesis
As a key linker in ADCs, m-PEG3-NHS ester facilitates:
• Site-Specific Protein Modification
Short-chain PEG3 linkers minimize disruption of protein active sites. This contrasts with early non-specific PEGylation (e.g., Pegasys®), where random lysine modification reduced bioactivity by 47–95% [5]. FDA-approved site-specific conjugates like Cimzia® (certolizumab pegol) use PEG spacers for:
• Functional Nanocarriers
m-PEG3-NHS ester modifies nanoparticulate systems (e.g., liposomes, dendrimers):
Application | Role of m-PEG3-NHS Ester | Example |
---|---|---|
Solubilization | Hydrophilic spacer for hydrophobic drugs | Paclitaxel-PEG3 conjugates |
ADCs | Amine-reactive linker for payload attachment | MMAE-PEG3-anti-HER2 conjugates |
Site-specific therapeutics | Minimal steric hindrance at conjugation site | Fab′-PEG3 (e.g., Cimzia® analogues) |
Diagnostic probes | Conjugation of dyes to targeting peptides | Indocyanine green-PEG3-cRGD |
The reagent’s versatility across these domains underscores its foundational role in advancing biotherapeutics, imaging agents, and targeted delivery systems [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7